molecular formula C14H18O5 B2401778 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 1158111-59-1

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No. B2401778
CAS RN: 1158111-59-1
M. Wt: 266.293
InChI Key: MULQIWNSVCYELJ-AATRIKPKSA-N
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Description

“3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound belongs to a class of organic compounds known as phenylpropanoic acids .

Scientific Research Applications

  • Antioxidant Potential and Radical-Scavenging Activity Hydroxycinnamic acid derivatives, which include compounds structurally similar to 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid, have been studied for their antioxidant properties. Specifically, their ability to scavenge nitrogen dioxide radicals has been elucidated using density-functional-theory (DFT) calculations, suggesting potential applications in novel antioxidant design (Kong et al., 2004).

  • Application in Organic Synthesis and Chemical Transformations Research has explored the synthesis and properties of various prop-2-enoic acid derivatives. These studies include anodic oxidations of unsymmetrical half-esters derived from such compounds, indicating their utility in synthetic organic chemistry (Yadav et al., 1982).

  • Crystal Structure Analysis Investigations into the crystal structures of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, have been conducted. These studies provide insights into molecular arrangements and hydrogen bonding, which can be valuable for material science and pharmaceutical applications (Kumar et al., 2017).

  • Medicinal Chemistry and Biological Evaluation Similar structures have been synthesized and evaluated for their biological activities. For instance, Leonurine-cysteine analog conjugates show cardioprotective effects, indicating potential in developing novel therapeutic agents (Liu et al., 2011).

  • Applications in Catalysis Research on palladium-catalyzed cross-coupling of iodovinylic acids, including derivatives of prop-2-enoic acids, highlights the relevance of these compounds in catalytic processes for the selective synthesis of organic molecules (Abarbri et al., 2002).

  • Pharmaceutical Research The synthesis and study of isomers of prop-2-enoic acid derivatives also contribute to pharmaceutical research, with investigations into their antiviral and immunomodulating activity (Modzelewska-Banachiewicz et al., 2009).

properties

IUPAC Name

(E)-3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQIWNSVCYELJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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